Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone
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Overview
Description
Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that features a furan ring, a pyridine ring, and an indole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that likely interacts with multiple targets. It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple pathways
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound has diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone interacts with various enzymes, proteins, and other biomolecules. For instance, it exhibits a high coumarin 7-hydroxylase activity . This suggests that it may play a role in the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .
Cellular Effects
The effects of this compound on cells are diverse. For instance, it has been found to exhibit notable cytotoxicity in HepG2 cells and THP-1 cells . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can act in the hydroxylation of certain anti-cancer drugs, suggesting that it may exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
It has been found to exhibit notable cytotoxicity in certain cell lines , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
It is known to exhibit a high coumarin 7-hydroxylase activity , suggesting that it may interact with certain enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The furan and pyridine rings can be introduced through subsequent reactions involving appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furfuryl alcohol share the furan ring and are used in various chemical applications.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine share the pyridine ring and are important in biological systems.
Uniqueness
Furan-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is unique due to its combination of the furan, pyridine, and indole moieties, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(17-2-1-11-22-17)20-10-7-15-12-14(3-4-16(15)20)13-5-8-19-9-6-13/h1-6,8-9,11-12H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHCTMHNUGLHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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